TTP607
Description
It selectively binds to and inhibits Aurora kinases A, B, and C, serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular proliferation . By disrupting these processes, TTP607 induces mitotic arrest and apoptosis in tumor cells overexpressing Aurora kinases, which are commonly dysregulated in various cancers .
Preclinical studies highlight its broad-spectrum inhibitory profile, targeting all three Aurora kinase isoforms (A, B, C), distinguishing it from isoform-selective inhibitors . A Phase I clinical trial (NCT01099605) evaluated its safety, tolerability, and pharmacokinetics in patients with advanced refractory solid malignancies, establishing dose-limiting toxicities and pharmacokinetic parameters .
Properties
Molecular Formula |
C23H21N7 |
|---|---|
Appearance |
Solid powder |
Synonyms |
TTP607; TTP-607; TTP 607.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurora kinase inhibitors are classified based on isoform selectivity (pan-inhibitors vs. isoform-specific) and clinical development stages. Below is a comparative analysis of TTP607 with key analogues:
Table 1: Comparison of this compound with Select Aurora Kinase Inhibitors
Mechanistic and Pharmacokinetic Differences
- Isoform Selectivity: this compound and danusertib are pan-inhibitors, enabling suppression of both mitotic (Aurora A/B) and cytokinetic (Aurora B/C) processes . This contrasts with isoform-specific agents like alisertib (Aurora A) and barasertib (Aurora B), which may fail in tumors reliant on non-targeted isoforms. VX-680, while pan-inhibitory, primarily targets Aurora A/B and lacks activity against Aurora C .
- Clinical Development: this compound remains in early-phase trials, whereas VX-680 and alisertib have advanced to Phase II/III for hematologic and solid tumors .
Safety Profiles :
Research Findings and Efficacy
- VX-680 : Achieved partial responses in T315I-mutated chronic myeloid leukemia (CML) but was discontinued due to cardiac adverse events .
- Alisertib : Phase II trials in peripheral T-cell lymphoma (PTCL) reported a 30% response rate, leading to its designation as an orphan drug .
- Danusertib : Showed anti-tumor activity in androgen-resistant prostate cancer, with a 12% PSA response rate in Phase II trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
